REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[CH2:7][CH:6]=[C:5]([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH:4]=1.C([Li:18])CCC>CCCCCC>[CH3:9][Si:8]([CH3:11])([CH3:10])[C-:5]1[CH:6]=[CH:7][C:3]([Si:2]([CH3:13])([CH3:12])[CH3:1])=[CH:4]1.[Li+:18] |f:3.4|
|
Name
|
1,3-Bis(trimethylsilyl)cyclopentadiene
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](C1=CC(=CC1)[Si](C)(C)C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si]([C-]1C=C(C=C1)[Si](C)(C)C)(C)C.[Li+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |